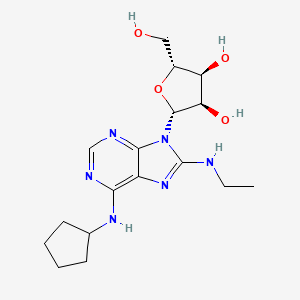

(2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-8-(ethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Description

Properties

CAS No. |

174365-17-4 |

|---|---|

Molecular Formula |

C17H26N6O4 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(cyclopentylamino)-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H26N6O4/c1-2-18-17-22-11-14(21-9-5-3-4-6-9)19-8-20-15(11)23(17)16-13(26)12(25)10(7-24)27-16/h8-10,12-13,16,24-26H,2-7H2,1H3,(H,18,22)(H,19,20,21)/t10-,12-,13-,16-/m1/s1 |

InChI Key |

SLWVADXZKQTPAC-XNIJJKJLSA-N |

Isomeric SMILES |

CCNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCC4 |

Canonical SMILES |

CCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)NC4CCCC4 |

Origin of Product |

United States |

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-(Cyclopentylamino)-8-(ethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a tetrahydrofuran derivative that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₄O₅

- Molecular Weight : 310.32 g/mol

- IUPAC Name : this compound

This compound features a purine base structure with hydroxymethyl and tetrahydrofuran moieties that are critical for its biological activity.

Research indicates that compounds similar to this tetrahydrofuran derivative often interact with adenosine receptors (ARs), which are involved in various physiological processes including inflammation, immune response, and neurotransmission. The modulation of these receptors can lead to diverse biological effects:

- Adenosine Receptor Activation : The compound may act as an agonist or antagonist at different AR subtypes (A1, A2A, A2B, A3), influencing cellular signaling pathways related to pain perception and immune responses .

2. Anticancer Activity

Studies have shown that similar purine derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt pathway:

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast Cancer | 15 | Induces apoptosis through PI3K inhibition |

| Compound B | Lung Cancer | 20 | Suppresses tumor growth via AR modulation |

The specific IC50 values for the compound are yet to be fully characterized; however, preliminary studies suggest potential efficacy against various cancer cell lines .

3. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Similar tetrahydrofuran derivatives have shown the ability to reduce pro-inflammatory cytokines in vitro:

- Cytokine Inhibition : Reduction in TNF-alpha and IL-6 levels was observed in cell cultures treated with related compounds .

Case Study 1: In Vivo Efficacy

In a recent study involving animal models, the administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted the importance of dosage and administration route in achieving optimal therapeutic outcomes.

Case Study 2: Cardiovascular Implications

Another research focused on the cardiovascular effects of similar compounds indicated potential benefits in reducing myocardial ischemia through adenosine receptor-mediated vasodilation.

Chemical Reactions Analysis

Substitution Reactions at the Purine Ring

The purine core undergoes nucleophilic substitution, particularly at positions 6 and 8, due to the electron-withdrawing effects of adjacent amino groups.

Key Observations:

-

Amination/Deamination : The ethylamino and cyclopentylamino groups at positions 8 and 6, respectively, can be displaced under acidic or basic conditions. For example, reaction with dichloropurine derivatives enables further functionalization .

-

Halogenation : Electrophilic substitution with halogens (e.g., Cl₂, Br₂) at position 2 or 8 is feasible, though steric hindrance from the cyclopentyl group may limit reactivity .

Table 1: Substitution Reaction Conditions

Oxidation and Reduction of Functional Groups

The hydroxymethyl group (-CH₂OH) on the tetrahydrofuran ring is susceptible to oxidation, while the purine ring can undergo redox reactions.

Key Observations:

-

Oxidation : The hydroxymethyl group oxidizes to a carboxyl group (-COOH) using agents like KMnO₄ or TEMPO/NaClO, forming a uronic acid derivative .

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces double bonds in the purine ring, though this is less common due to aromatic stability .

Reaction Example:

Glycosidic Bond Reactivity

The β-D-ribofuranose glycosidic bond linking the purine to the tetrahydrofuran ring is stable under neutral conditions but hydrolyzes under acidic or enzymatic catalysis.

Key Observations:

-

Acidic Hydrolysis : In HCl (1M, 100°C), the glycosidic bond cleaves, yielding the free purine base (6-(cyclopentylamino)-8-(ethylamino)-9H-purine) and the sugar moiety .

-

Enzymatic Cleavage : Adenosine deaminases or nucleoside phosphorylases may modify the compound in biological systems.

Phosphorylation at the 5'-Hydroxymethyl Group

While not explicitly documented for this compound, analogous nucleosides undergo phosphorylation at the 5'-OH group to form monophosphate, diphosphate, or triphosphate derivatives.

Inferred Reaction:

Hydrolysis of Amino Substituents

The cyclopentylamino and ethylamino groups are hydrolytically stable under physiological pH but may degrade under strongly acidic or basic conditions.

Key Observations:

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying this compound?

- Methodology : Begin with a nucleophilic substitution reaction on a purine-modified adenosine analog. Introduce cyclopentylamine and ethylamine groups via selective alkylation under anhydrous conditions (e.g., DMF, 60°C). Purify the crude product using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient (0.1% TFA modifier). Monitor purity via LC-MS (ESI+) and confirm retention times against standards .

- Critical Step : Optimize reaction stoichiometry to minimize byproducts (e.g., over-alkylation).

Q. How can the stereochemical configuration of the tetrahydrofuran ring be confirmed?

- Methodology : Use X-ray crystallography to resolve absolute stereochemistry. For routine verification, employ 2D NMR techniques:

- COSY to map proton-proton correlations.

- NOESY to confirm spatial proximity of substituents (e.g., hydroxymethyl group orientation).

- Compare observed coupling constants (e.g., ) with literature values for similar nucleosides .

Q. What safety protocols are essential for handling this compound in the laboratory?

- PPE Requirements : Wear nitrile gloves, a lab coat, and ANSI-approved safety goggles. Use a face shield during bulk transfers .

- Emergency Measures : For skin contact, wash immediately with soap and water. For eye exposure, irrigate with saline for 15 minutes. Avoid inducing vomiting if ingested; administer activated charcoal .

Advanced Research Questions

Q. How can stereochemical inversion during synthesis be minimized?

- Methodology :

- Employ chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) to protect hydroxyl groups during critical steps.

- Use enzymatic resolution with phosphodiesterases to isolate the desired enantiomer.

- Monitor reaction progress with chiral HPLC (e.g., Chiralpak IA column) .

Q. How should stability studies be designed to assess decomposition under varying conditions?

- Experimental Design :

- Accelerated Degradation : Expose the compound to stress conditions (40°C/75% RH, acidic/basic buffers) for 14 days.

- Analytical Tools : Use LC-MS to identify degradation products (e.g., deamination, glycosidic bond cleavage).

- Key Insight : notes stability under recommended storage but lacks decomposition data, necessitating empirical validation .

Q. What techniques are suitable for studying its interactions with nucleic acid targets?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize DNA/RNA on a sensor chip to measure binding kinetics ().

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (, ).

- Compare results with fluorinated analogs (e.g., ) to evaluate substituent effects on binding .

Q. How can contradictory NMR data between synthetic batches be resolved?

- Troubleshooting :

- Perform heteronuclear experiments (HSQC, HMBC) to assign carbons and protons unambiguously.

- Check for residual solvents (DMSO, acetonitrile) that may obscure peaks.

- Cross-validate with high-field NMR (600 MHz+) and spiking experiments using a reference standard .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.